![molecular formula C6H5ClN4 B13667252 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with chlorine and methyl substituents at specific positions. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate, followed by cyclization with formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of 8-azido-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine or 8-thiocyanato-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound hydride.
科学的研究の応用
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
類似化合物との比較
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
8-Chloro-1,2,4-triazolo[4,3-a]pyrazine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyrazine ring, resulting in different pharmacological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Lacks the chlorine and methyl substituents, affecting its reactivity and biological interactions.
特性
分子式 |
C6H5ClN4 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-11-6(5(7)10-4)8-3-9-11/h2-3H,1H3 |
InChIキー |
IIVJQXHXFZMVBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC=N2)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)
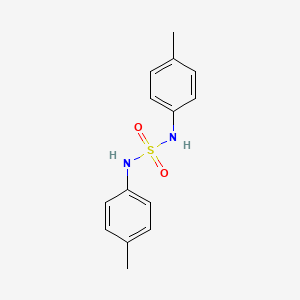
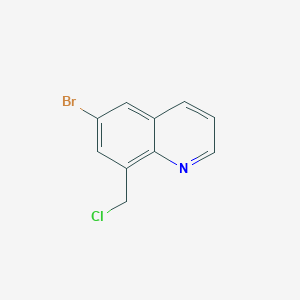
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
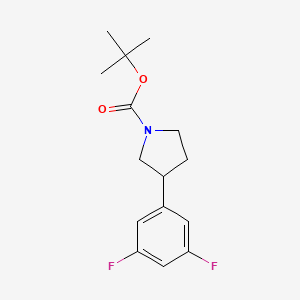
![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
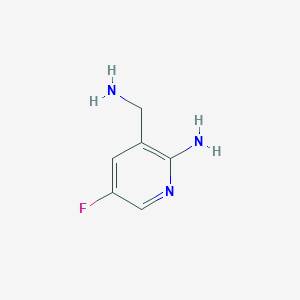
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
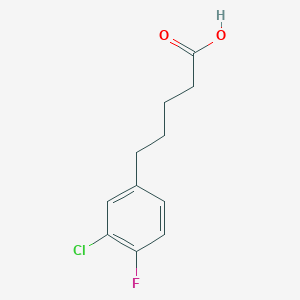
![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

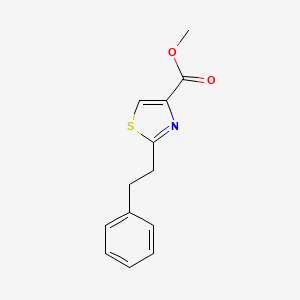
![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)
